3,4-dibromo-5-methyl-1H-pyrazole
Overview
Description
“3,4-dibromo-5-methyl-1H-pyrazole” is a chemical compound with the molecular formula C4H4Br2N2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C4H4Br2N2 . The crystal structure of a similar compound, 3-(4-bromophenyl)-5-methyl-1H-pyrazole, has been studied and it was found to be orthorhombic with a = 5.9070(3) Å, b = 9.2731(7) Å, c = 17.5641(14) Å .
Chemical Reactions Analysis
The chemical reactions involving pyrazoles are diverse. They can undergo reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles . Pyrazoles also have a strong affinity towards metals which may lead to the formation of metal-organic frameworks .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 239.898 . The physical form of a similar compound, 3,5-Dibromo-4-methyl-1H-pyrazole, is liquid and it is stored at 28 C .
Scientific Research Applications
Structural Analysis and Tautomerism
3,4-Dibromo-5-methyl-1H-pyrazole, along with its derivatives, has been subject to structural analysis using techniques such as X-ray crystallography and NMR spectroscopy. Studies have investigated the tautomerism in compounds like NH-pyrazoles, revealing insights into their structural dynamics and stability. For instance, the tautomerism in the solid state and solution of 4-bromo-1H-pyrazoles, including this compound, was analyzed, offering a deeper understanding of the tautomeric preferences and their influences on the compound's properties (Trofimenko et al., 2007).
Synthesis and Chemical Reactivity
The compound and its related derivatives are key in the synthesis of various pyrazole-based frameworks. Research has been conducted on the versatile synthesis of bioactive pyrazoles, exploring their antibacterial and antitumor properties. This includes the development of novel heterocyclic ring systems with pyrazole components, indicating their potential in medicinal chemistry (Hamama et al., 2012). Additionally, methodologies for regioselective synthesis and understanding the reactivity of certain pyrazole derivatives have been developed, further contributing to the utility of these compounds in chemical synthesis (Kadam et al., 2013).
Biological Activity and Applications
The derivatives of this compound have been evaluated for their biological activities. Studies have assessed their antimicrobial, antioxidant, and corrosion inhibition properties. For example, new tetra substituted pyrazolines were evaluated in vitro for their antibacterial and antifungal activity, demonstrating the potential of these compounds in pharmaceutical and biological applications (Govindaraju et al., 2012).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, this compound derivatives have been utilized as agents in polymerization processes. Research on pyrazole-based dithiocarbamates highlighted their role as versatile reversible addition fragmentation chain transfer (RAFT) agents, enhancing molar mass and dispersity control in radical polymerization of various monomers (Gardiner et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which it belongs, are known to interact with various biological targets due to their nitrogen-based hetero-aromatic ring structure .
Mode of Action
Pyrazoles and their derivatives have been reported to exhibit a range of pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific interactions of 3,4-dibromo-5-methyl-1H-pyrazole with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Pyrazoles can influence various biochemical pathways depending on their specific structure and the biological targets they interact with .
Result of Action
Pyrazoles and their derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
3,4-Dibromo-5-methyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and neural function. Additionally, this compound interacts with other biomolecules, such as reactive oxygen species, influencing oxidative stress and cellular damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress by increasing the production of reactive oxygen species, leading to cellular damage and apoptosis . Furthermore, it can alter gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby affecting cellular functions and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . Additionally, this compound can interact with reactive oxygen species, leading to the formation of oxidative stress markers such as malondialdehyde . These interactions result in changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its effects on cells can change over time. For example, prolonged exposure to this compound can lead to increased oxidative stress and cellular damage . Additionally, the degradation products of this compound may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit acetylcholinesterase activity and modulate neurotransmission without causing significant toxicity . At higher doses, this compound can induce severe oxidative stress, leading to cellular damage, apoptosis, and adverse effects on animal health . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress and energy production . Additionally, this compound can affect metabolite levels, leading to changes in cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, influencing its accumulation and activity . The distribution of this compound within tissues can also affect its overall impact on cellular function and health .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
3,4-dibromo-5-methyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWXBKMXJLNKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404422 | |
Record name | 3,4-dibromo-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5932-19-4 | |
Record name | 3,4-dibromo-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIBROMO-5-METHYL-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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